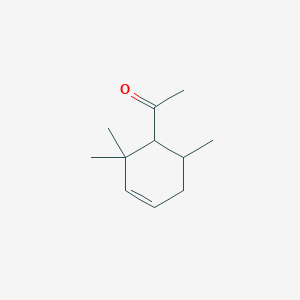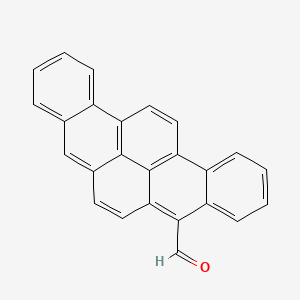![molecular formula C22H42O6 B13808427 Bis[2-(2-ethylbutoxy)ethyl] adipate CAS No. 7790-07-0](/img/structure/B13808427.png)
Bis[2-(2-ethylbutoxy)ethyl] adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(2-ethylbutoxy)ethyl] adipate is an organic compound primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly known for its compatibility with various polymers, making it a valuable additive in the production of plastics, rubber, and other synthetic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-ethylbutoxy)ethyl] adipate typically involves the esterification of adipic acid with 2-(2-ethylbutoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, washed, and purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control. After the reaction, the product is subjected to distillation to remove any unreacted starting materials and by-products. The purified compound is then collected and stored for further use.
化学反応の分析
Types of Reactions
Bis[2-(2-ethylbutoxy)ethyl] adipate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and 2-(2-ethylbutoxy)ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid and 2-(2-ethylbutoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Bis[2-(2-ethylbutoxy)ethyl] adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential use in biodegradable materials and its interactions with biological systems.
Medicine: Studied for its biocompatibility and potential use in medical devices and drug delivery systems.
Industry: Widely used in the production of plastics, rubber, artificial leather, and cable materials due to its ability to improve flexibility and durability.
作用機序
The primary mechanism by which Bis[2-(2-ethylbutoxy)ethyl] adipate exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced workability and durability of the material. The compound’s molecular structure allows it to interact effectively with various polymers, making it a versatile additive.
類似化合物との比較
Similar Compounds
- Bis[2-(2-butoxyethoxy)ethyl] adipate
- Bis(2-ethylhexyl) adipate
- Di(2-ethylhexyl) phthalate
Comparison
Bis[2-(2-ethylbutoxy)ethyl] adipate is unique in its specific ester structure, which provides a balance of flexibility and compatibility with different polymers. Compared to Bis[2-(2-butoxyethoxy)ethyl] adipate, it offers improved low-temperature performance. When compared to Bis(2-ethylhexyl) adipate and Di(2-ethylhexyl) phthalate, it exhibits better biodegradability and lower toxicity, making it a more environmentally friendly option.
特性
CAS番号 |
7790-07-0 |
|---|---|
分子式 |
C22H42O6 |
分子量 |
402.6 g/mol |
IUPAC名 |
bis[2-(2-ethylbutoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-5-19(6-2)17-25-13-15-27-21(23)11-9-10-12-22(24)28-16-14-26-18-20(7-3)8-4/h19-20H,5-18H2,1-4H3 |
InChIキー |
VHCPQIOKWWQIRV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)COCCOC(=O)CCCCC(=O)OCCOCC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


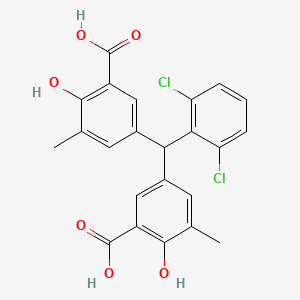
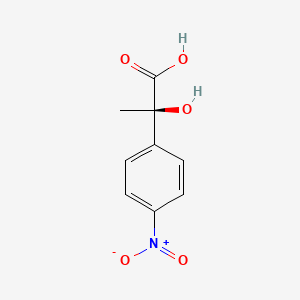
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
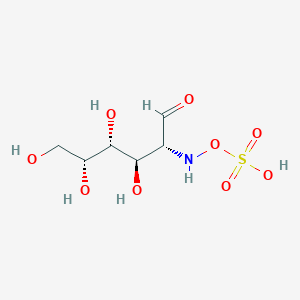
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
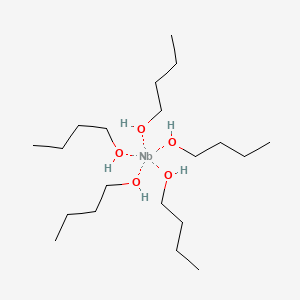
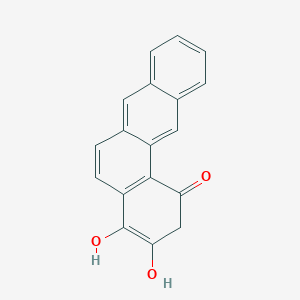
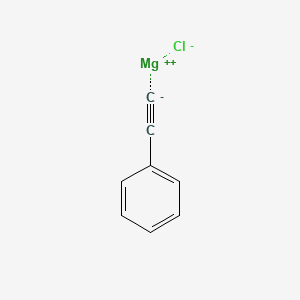
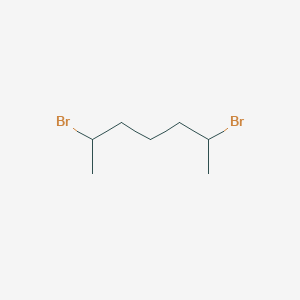
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
